molecular formula C17H19BrN2O2S B11813773 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine

2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine

Cat. No.: B11813773
M. Wt: 395.3 g/mol
InChI Key: XQBMOJZQMQZODW-UHFFFAOYSA-N
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Description

2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine is a bromopyridine derivative featuring a 1-tosylpiperidin-2-yl substituent at the 3-position of the pyridine ring. The compound combines a bromine atom (electron-withdrawing group) with a bulky tosylpiperidine moiety, which introduces steric hindrance and modulates electronic properties. The tosyl (p-toluenesulfonyl) group enhances stability and lipophilicity, while the piperidine ring may confer conformational flexibility or chirality.

Lithiation-Electrophilic Trapping: Lithiation of 2-bromopyridine derivatives followed by reaction with a piperidinyl electrophile, as seen in the synthesis of 2-bromo-3-(2-fluoroethoxy)pyridine ().

Tosylation: Subsequent protection of the piperidine nitrogen with tosyl chloride under basic conditions .

Properties

Molecular Formula

C17H19BrN2O2S

Molecular Weight

395.3 g/mol

IUPAC Name

2-bromo-3-[1-(4-methylphenyl)sulfonylpiperidin-2-yl]pyridine

InChI

InChI=1S/C17H19BrN2O2S/c1-13-7-9-14(10-8-13)23(21,22)20-12-3-2-6-16(20)15-5-4-11-19-17(15)18/h4-5,7-11,16H,2-3,6,12H2,1H3

InChI Key

XQBMOJZQMQZODW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CCCCC2C3=C(N=CC=C3)Br

Origin of Product

United States

Preparation Methods

The synthesis of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine typically involves the reaction of 2-bromopyridine with 1-tosylpiperidine under specific conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, where 2-bromopyridine is reacted with a boronic acid derivative of 1-tosylpiperidine in the presence of a palladium catalyst and a base . The reaction is usually carried out in an organic solvent like toluene or ethyl acetate at elevated temperatures.

Chemical Reactions Analysis

2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to modulation of their activity .

Comparison with Similar Compounds

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (EWGs) :
    • The trifluoromethyl group in compound 32 deactivates the pyridine ring, rendering it unreactive in Pd-catalyzed homocoupling (0% conversion) .
    • In contrast, electron-donating groups (e.g., methoxymethyl in S12-2) facilitate coupling reactions by stabilizing intermediates .
  • Boron-Containing Derivatives :
    • The boronic ester derivative () enables Suzuki-Miyaura reactions, a key advantage for constructing biaryl systems .

Physicochemical Properties

  • Lipophilicity : The tosylpiperidinyl group increases logP compared to hydroxyl or methoxymethyl analogs, impacting membrane permeability in drug design .
  • Solubility : Polar substituents (e.g., hydroxyl) enhance aqueous solubility, whereas bulky groups like tosylpiperidinyl favor organic phases .

Biological Activity

2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine is a synthetic compound characterized by its unique structural features, which include a brominated pyridine ring and a tosyl-substituted piperidine moiety. Its molecular formula is C13H16BrN2O2S. The presence of the bromine atom enhances its electrophilic properties, making it a candidate for various biological activities and applications in medicinal chemistry.

The compound exhibits significant reactivity due to its functional groups, allowing it to participate in various chemical transformations. This reactivity is pivotal for synthesizing more complex organic molecules and exploring structure-activity relationships in biological systems.

Biological Activity

Research on the biological activity of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine reveals several potential therapeutic applications:

  • Antimicrobial Activity : Studies have indicated that compounds with similar structures exhibit antimicrobial properties, suggesting that 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine may possess similar effects. The bromine substitution can enhance the compound's ability to penetrate microbial membranes.
  • Cytotoxicity : Preliminary investigations have shown that this compound may exhibit cytotoxic effects against various cancer cell lines, although further studies are required to elucidate its mechanisms of action and specificity.
  • Neuropharmacological Effects : Given the presence of the piperidine moiety, there is potential for neuropharmacological activity. Compounds with piperidine structures have been associated with modulation of neurotransmitter systems, which could be explored further for neuroprotective or psychoactive effects .

Structure-Activity Relationships

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological efficacy of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine. Key factors influencing its biological activity include:

  • Electrophilicity : The bromine atom enhances electrophilicity, facilitating interactions with nucleophilic sites in biological targets.
  • Tosyl Group : The tosyl group can influence solubility and bioavailability, affecting how the compound interacts with biological systems.

Comparative Analysis

To better understand the uniqueness of 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine, a comparative analysis with structurally similar compounds can provide insights into its potential applications.

Compound NameStructure FeaturesUnique Aspects
3-(1-Tosylpiperidin-2-yl)pyridineLacks bromine substitutionPotentially less reactive but retains biological activity
2-Bromo-pyridineSimple brominated pyridine without piperidine moietyMore straightforward synthesis but less complex behavior
4-Bromo-N-(p-toluenesulfonyl)anilineAniline derivative with a sulfonamideDifferent reactivity patterns due to amine functionality

This table illustrates how the dual functionality from both the bromine and tosyl groups in 2-Bromo-3-(1-tosylpiperidin-2-yl)pyridine allows for diverse chemical reactivity not seen in simpler analogs.

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